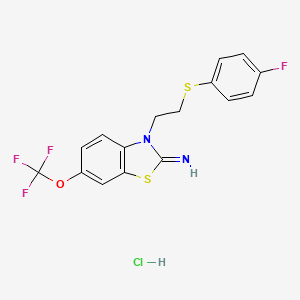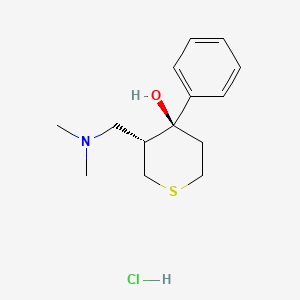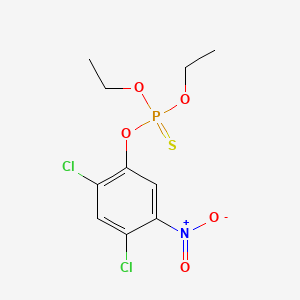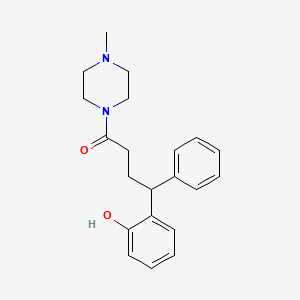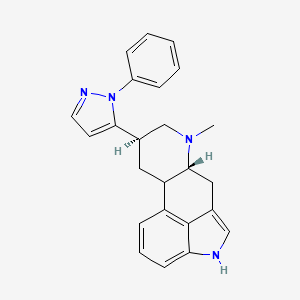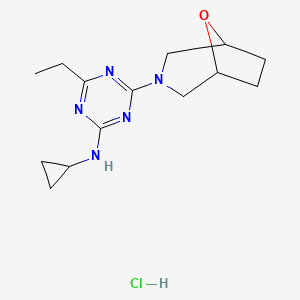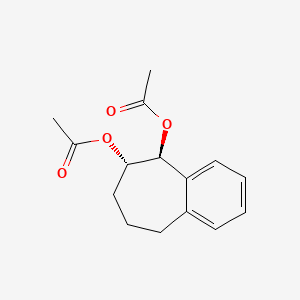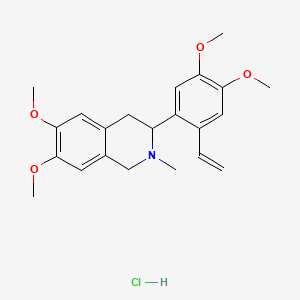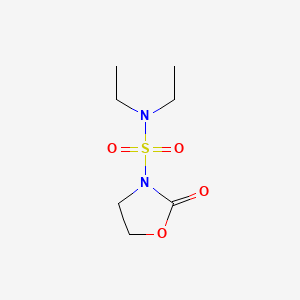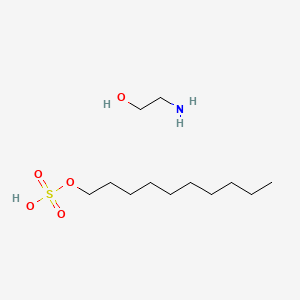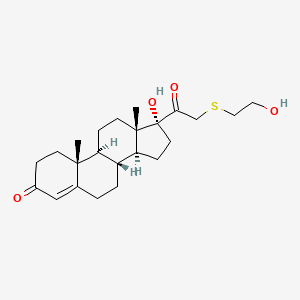
17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione is a synthetic steroid compound. It is structurally related to progesterone and is known for its potential applications in various fields such as medicine and biochemistry. The compound’s unique structure allows it to interact with specific biological pathways, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione typically involves multiple steps, starting from readily available steroid precursorsThe reaction conditions often require the use of protecting groups to ensure selective reactions at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The thioether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction of the carbonyl groups can produce secondary alcohols .
科学的研究の応用
17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular pathways and its potential as a modulator of hormone receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in hormone replacement therapy and as an anti-inflammatory agent.
作用機序
The mechanism of action of 17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione involves its interaction with specific molecular targets, such as hormone receptors. The compound can bind to progesterone receptors, modulating their activity and influencing various biological processes. This interaction can affect gene expression, protein synthesis, and cellular signaling pathways .
類似化合物との比較
Similar Compounds
17α-Hydroxyprogesterone: A naturally occurring steroid hormone with similar structural features.
21-Hydroxy-17-((1-oxopropoxy)pregn-4-ene-3,20-dione: A synthetic steroid with a different functional group at the 21 position.
Pregn-4-ene-3,20-dione, 17,21-dihydroxy-: Another related compound with hydroxyl groups at both the 17 and 21 positions.
Uniqueness
17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione is unique due to the presence of the 2-hydroxyethylthio group at the 21 position. This modification can alter its biological activity and make it suitable for specific applications that other similar compounds may not be able to achieve .
特性
CAS番号 |
114967-92-9 |
|---|---|
分子式 |
C23H34O4S |
分子量 |
406.6 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[2-(2-hydroxyethylsulfanyl)acetyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O4S/c1-21-8-5-16(25)13-15(21)3-4-17-18(21)6-9-22(2)19(17)7-10-23(22,27)20(26)14-28-12-11-24/h13,17-19,24,27H,3-12,14H2,1-2H3/t17-,18+,19+,21+,22+,23+/m1/s1 |
InChIキー |
WKAQQKOGFMXBAK-JZTHCNPZSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CSCCO)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


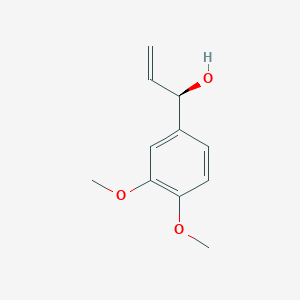
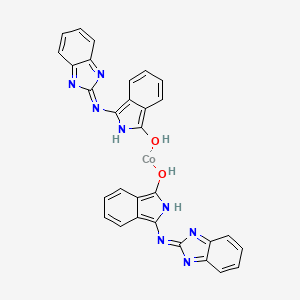
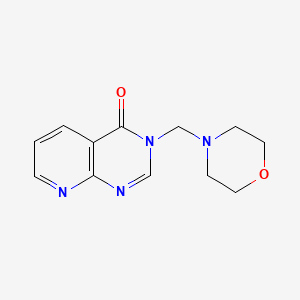
![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
